4-(3-aminopropyl)-4,5-dihydro-1H-1,2,4-triazol-5-one hydrochloride
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Overview
Description
The compound is a derivative of aminopropyl and triazolone. Aminopropyl compounds often contain a primary amine that provides features such as pH-responsiveness, affinity for anionic drugs, and conjugation for a variety of chemical structures . Triazolones are a class of organic compounds that contain a triazole ring, a five-membered ring with two carbon atoms and three nitrogen atoms .
Synthesis Analysis
While specific synthesis methods for this compound were not found, aminopropyl derivatives can be synthesized through various methods. For instance, molecularly imprinted nanoparticles can be synthesized using a solid-phase approach, which relies on the covalent immobilization of the template molecules onto the surface of a solid support .
Scientific Research Applications
Synthesis and Characterization
- Novel 3-alkyl-4-phenylacetylamino-4,5-dihydro-1H-1,2,4-triazol-5-ones were synthesized, showcasing the compound's potential in the creation of new chemical entities. These compounds were characterized through various spectroscopic methods (Alkan et al., 2007).
- Synthesis of eight new 3-alkyl(aryl)-4-[4-(4-methylbenzoxy)benzylidenamino]-4,5-dihydro-1H-1,2,4-triazol-5-one compounds, characterized using spectroscopic data, highlights the versatility of this compound in producing varied derivatives (Yüksek et al., 2015).
Antioxidant Activities
- Research indicates that derivatives of 4,5-dihydro-1H-1,2,4-triazol-5-one possess significant antioxidant activities, which is crucial for potential pharmaceutical applications (Yüksek et al., 2008).
Acidic Properties
- Studies on the acidic properties of 4,5-dihydro-1H-1,2,4-triazol-5-one derivatives provide valuable insights into their chemical behavior, which is essential for their application in various chemical reactions and potential drug formulations (Yüksek et al., 2004).
Luminescent and Nonlinear Optical Properties
- The luminescent and nonlinear optical properties of certain derivatives indicate potential applications in material sciences, particularly in developing new photoluminescent materials and optical devices (Nadeem et al., 2017).
Future Directions
Mechanism of Action
Target of Action
Similar compounds such as spermine, a polyamine synthesized from ornithine, are known to bind to the polyamine modulatory site of the nmda receptor .
Mode of Action
It can also be used for covalent attaching of organic films to metal oxides such as silica and titania .
Biochemical Pathways
Related compounds such as spermine are known to function directly as free radical scavengers, forming a variety of adducts that prevent oxidative damage to dna .
properties
IUPAC Name |
4-(3-aminopropyl)-1H-1,2,4-triazol-5-one;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N4O.ClH/c6-2-1-3-9-4-7-8-5(9)10;/h4H,1-3,6H2,(H,8,10);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGWFWJQDVIBLSS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NNC(=O)N1CCCN.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11ClN4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.62 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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